2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a dimethylphenyl group, and a methoxypropyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2-methoxypropylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The dimethylphenyl and methoxypropyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the methoxypropyl group.
N-(2,6-Dimethylphenyl)-N-(2-methoxypropyl)acetamide: Lacks the chloro group.
2-Chloro-N-(2-methoxypropyl)acetamide: Lacks the dimethylphenyl group.
Uniqueness
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
50563-51-4 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-10-6-5-7-11(2)14(10)16(13(17)8-15)9-12(3)18-4/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
DWPUVHBGUBPRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)OC)C(=O)CCl |
Origin of Product |
United States |
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